

1-Ethyl-3-hydroxypiperidine: A Comprehensive Technical Guide for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 1-Ethyl-3-hydroxypiperidine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-hydroxypiperidine (CAS No. 13444-24-1), also known as N-Ethyl-3-piperidinol, is a versatile heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical active ingredients (APIs). Its unique structural features, including a secondary alcohol and a tertiary amine within a piperidine ring, allow for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis, properties, and applications of **1-Ethyl-3-hydroxypiperidine**, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and analysis are provided, alongside key quantitative data and visual representations of relevant synthetic and biological pathways.

Introduction

1-Ethyl-3-hydroxypiperidine is a colorless to slightly yellow liquid at room temperature.[1][2] The presence of both a hydroxyl group and an ethyl group on the piperidine nitrogen enhances its solubility and reactivity, making it an excellent precursor for creating a wide range of derivatives with specific biological activities.[3][4] This compound is particularly noted for its application in the development of analgesics and antidepressants.[2][3][5] Furthermore, its structural similarity to certain neuromodulators makes it a valuable tool in neuropharmacology

research for investigating neurotransmitter systems and developing treatments for neurological disorders.[6]

Physicochemical and Spectroscopic Data

The fundamental properties of **1-Ethyl-3-hydroxypiperidine** are summarized in the tables below, providing a quick reference for researchers.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 13444-24-1 | [2][3] |
| Molecular Formula | C ₇ H ₁₅ NO | [2][3] |
| Molecular Weight | 129.20 g/mol | [7] |
| Appearance | Colorless to slightly yellow clear liquid | [1][2] |
| Density | 0.97 g/mL at 25 °C | [3][8] |
| Boiling Point | 93-95 °C at 15 mm Hg | [8] |
| Refractive Index | n ₂₀ /D 1.48 | [1][2] |
| Purity (typical) | ≥ 98% (GC) | [2][3] |
| Storage | Store at 2 - 8 °C | [2][3] |

Table 2: Spectroscopic Data Summary

| Technique | Key Features | Reference(s) |
|---------------------|---|--------------|
| ¹ H NMR | Data available in CDCl ₃ at 90 MHz and 400 MHz | [9] |
| ¹³ C NMR | Data available in CDCl ₃ | [9] |
| Mass Spec (MS) | Mass spectrum available | [9] |
| Infrared (IR) | Spectrum available (liquid film) | [9] |

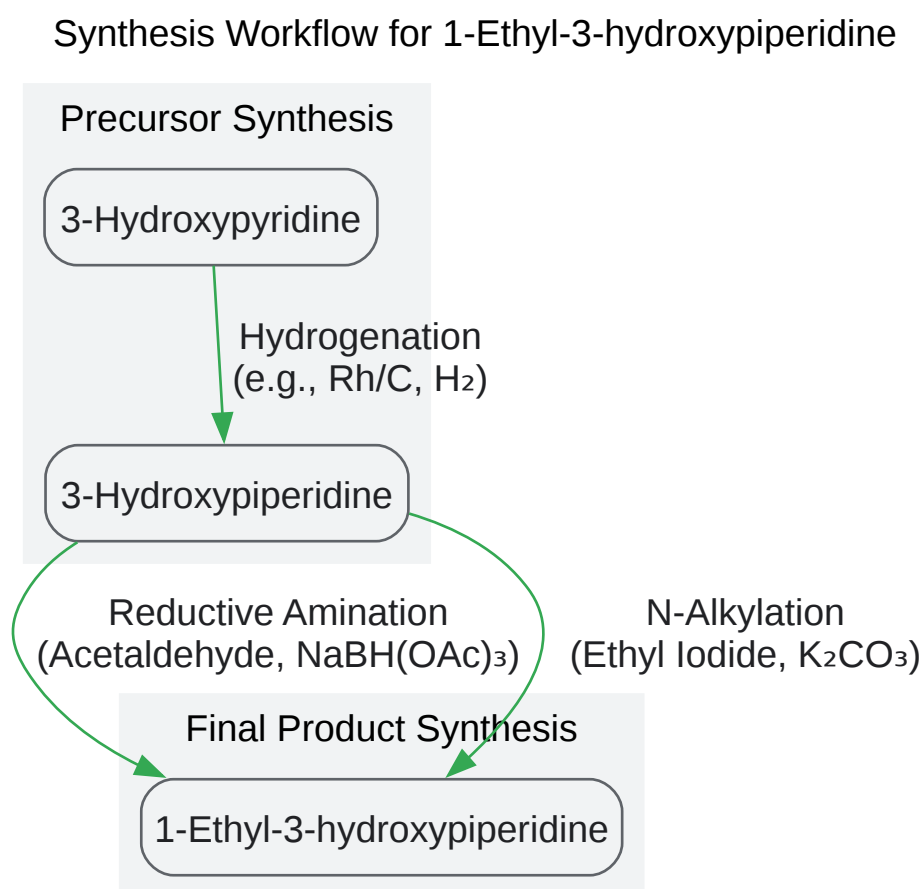
(Note: Detailed spectral data with peak assignments are provided in the Experimental Protocols section.)

Synthesis of 1-Ethyl-3-hydroxypiperidine

The synthesis of **1-Ethyl-3-hydroxypiperidine** typically starts from its precursor, 3-hydroxypiperidine. Two common methods are employed: reductive amination with acetaldehyde and direct N-alkylation with an ethyl halide.

Synthesis Workflow

The following diagram illustrates the primary synthetic routes to **1-Ethyl-3-hydroxypiperidine** from 3-hydroxypyridine, a common starting material for the precursor.



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Caption: Synthetic routes to **1-Ethyl-3-hydroxypiperidine**.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and analysis of **1-Ethyl-3-hydroxypiperidine**.

Synthesis of 3-Hydroxypiperidine (Precursor)

3-Hydroxypiperidine can be synthesized via the hydrogenation of 3-hydroxypyridine.[\[10\]](#)

- Materials: 3-Hydroxypyridine, 5% Rhodium on Carbon (Rh/C), Water, Hydrogen gas.
- Procedure:
 - In a high-pressure autoclave, add 3-hydroxypyridine (100g), 5% Rhodium on Carbon (1kg), and water (100L).[\[10\]](#)
 - Pressurize the autoclave with hydrogen gas to 5 MPa.[\[10\]](#)
 - Heat the mixture to 90 °C and maintain the reaction for 48 hours.[\[10\]](#)
 - After cooling to room temperature and venting the hydrogen, filter the reaction mixture to recover the catalyst.[\[10\]](#)
 - The filtrate is concentrated under reduced pressure to remove water.[\[10\]](#)
 - The residue is then purified by vacuum distillation, collecting the fraction at 67-69 °C / 26.6 Pa to yield 3-hydroxypiperidine as a white solid.[\[10\]](#)

Synthesis of 1-Ethyl-3-hydroxypiperidine via Reductive Amination

This method utilizes a one-pot reaction with a mild reducing agent.[\[11\]](#)[\[12\]](#)

- Materials: 3-Hydroxypiperidine, Acetaldehyde, Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), 1,2-Dichloroethane (DCE), Saturated aqueous sodium bicarbonate (NaHCO_3), Anhydrous sodium sulfate (Na_2SO_4), Dichloromethane (DCM).
- Procedure:

- To a solution of 3-hydroxypiperidine (1.0 eq) in 1,2-dichloroethane (DCE), add acetaldehyde (1.1 eq).[\[12\]](#)
- Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is mildly exothermic.[\[11\]](#)
- Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.
- Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford **1-Ethyl-3-hydroxypiperidine**.

Synthesis of 1-Ethyl-3-hydroxypiperidine via N-Alkylation

This is a classical method for N-alkylation of secondary amines.[\[13\]](#)[\[14\]](#)

- Materials: 3-Hydroxypiperidine, Ethyl iodide, Potassium carbonate (K_2CO_3), Anhydrous acetonitrile (MeCN).
- Procedure:
 - To a dry round-bottom flask under an inert atmosphere, add 3-hydroxypiperidine (1.0 eq), anhydrous acetonitrile, and finely powdered, dry potassium carbonate (2.0 eq).[\[13\]](#)
 - Stir the suspension at room temperature.
 - Slowly add ethyl iodide (1.1 eq) to the stirred mixture.[\[14\]](#)

- Heat the reaction mixture to a gentle reflux and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
- After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by vacuum distillation.

Analytical Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of **1-Ethyl-3-hydroxypiperidine**, adaptable from standard methods for piperidine derivatives.[\[3\]](#)[\[15\]](#)

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975 MS).
- Sample Preparation:
 - Prepare a stock solution (1 mg/mL) of **1-Ethyl-3-hydroxypiperidine** in methanol.
 - Create a series of working standards by serial dilution of the stock solution.
- GC-MS Conditions:
 - Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 μ m) or equivalent.[\[15\]](#)
 - Carrier Gas: Helium at a constant flow of 1 mL/min.[\[15\]](#)
 - Injector Temperature: 250 °C.
 - Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

- MS Transfer Line: 280 °C.
- Ionization: Electron Impact (EI) at 70 eV.
- Scan Range: 40-400 m/z.

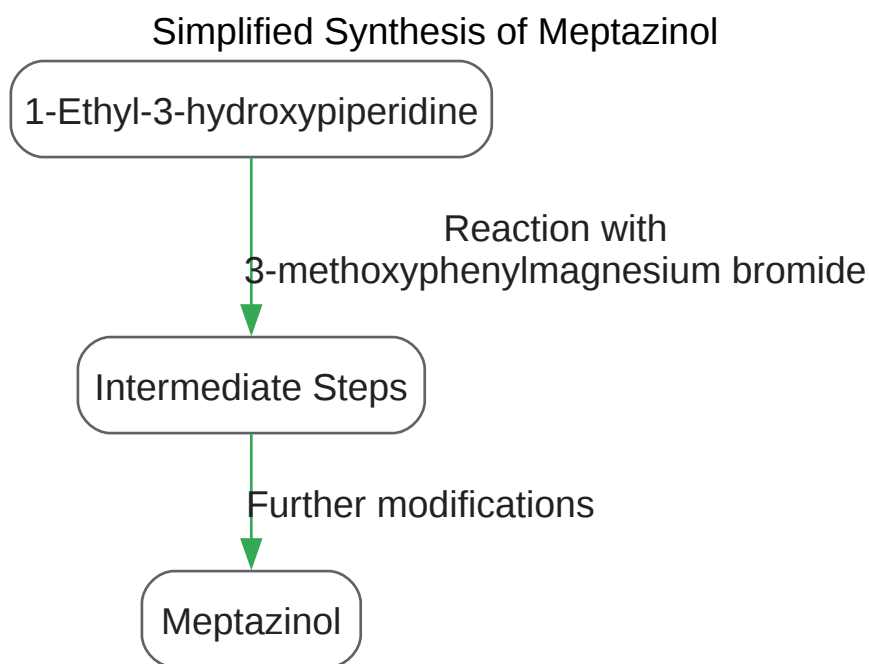
Table 3: Representative Spectroscopic Data

| ¹ H NMR (CDCl ₃) | ¹³ C NMR (CDCl ₃) | Mass Spectrometry (EI) | FTIR (Liquid Film) |
|--|--|--|--------------------------------|
| Chemical Shift (ppm) | Chemical Shift (ppm) | m/z (Relative Intensity) | Wavenumber (cm ⁻¹) |
| (Predicted) | (Predicted) | (Major Fragments) | (Characteristic Peaks) |
| ~3.6 (m, 1H, -CHOH) | ~68 (-CHOH) | 129 (M ⁺) | ~3400 (O-H stretch, broad) |
| ~2.4-2.8 (m, 4H, -NCH ₂ -) | ~60 (-NCH ₂ -) | 114 ([M-CH ₃] ⁺) | ~2930 (C-H stretch, alkane) |
| ~2.4 (q, 2H, -NCH ₂ CH ₃) | ~55 (-NCH ₂ -) | 100 ([M-C ₂ H ₅] ⁺) | ~1450 (C-H bend) |
| ~1.4-1.9 (m, 4H, piperidine CH ₂) | ~48 (-NCH ₂ CH ₃) | 57 | ~1100 (C-O stretch) |
| ~1.1 (t, 3H, -CH ₂ CH ₃) | ~30 (piperidine CH ₂) | 42 | |
| ~20 (piperidine CH ₂) | | | |
| ~12 (-CH ₂ CH ₃) | | | |

(Note: Actual chemical shifts and fragmentation patterns may vary slightly based on instrumentation and conditions. The data presented is a representative interpretation based on publicly available spectra and chemical structure.)^{[7][9]}

Role in Pharmaceutical Synthesis

1-Ethyl-3-hydroxypiperidine is a key intermediate in the synthesis of several APIs. A notable example is its use in the synthesis of Meptazinol, an opioid analgesic.^[16]



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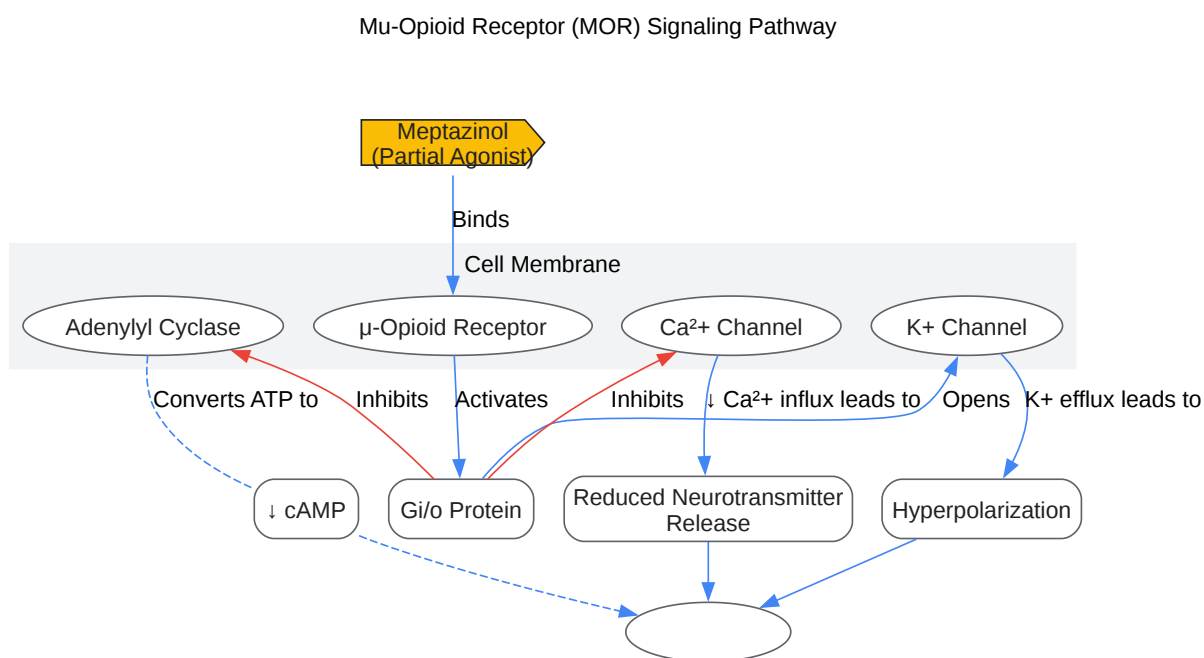
Caption: Role of **1-Ethyl-3-hydroxypiperidine** in Meptazinol synthesis.

Biological Signaling Pathways

While **1-Ethyl-3-hydroxypiperidine** itself is an intermediate, its derivatives, such as Meptazinol, exert their pharmacological effects by interacting with specific biological signaling pathways. Meptazinol is a partial agonist at the mu-opioid receptor (MOR) and also exhibits activity at nicotinic acetylcholine receptors (nAChR).^{[1][3]}

Mu-Opioid Receptor (MOR) Signaling

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), leads to analgesia. The simplified signaling cascade is depicted below.



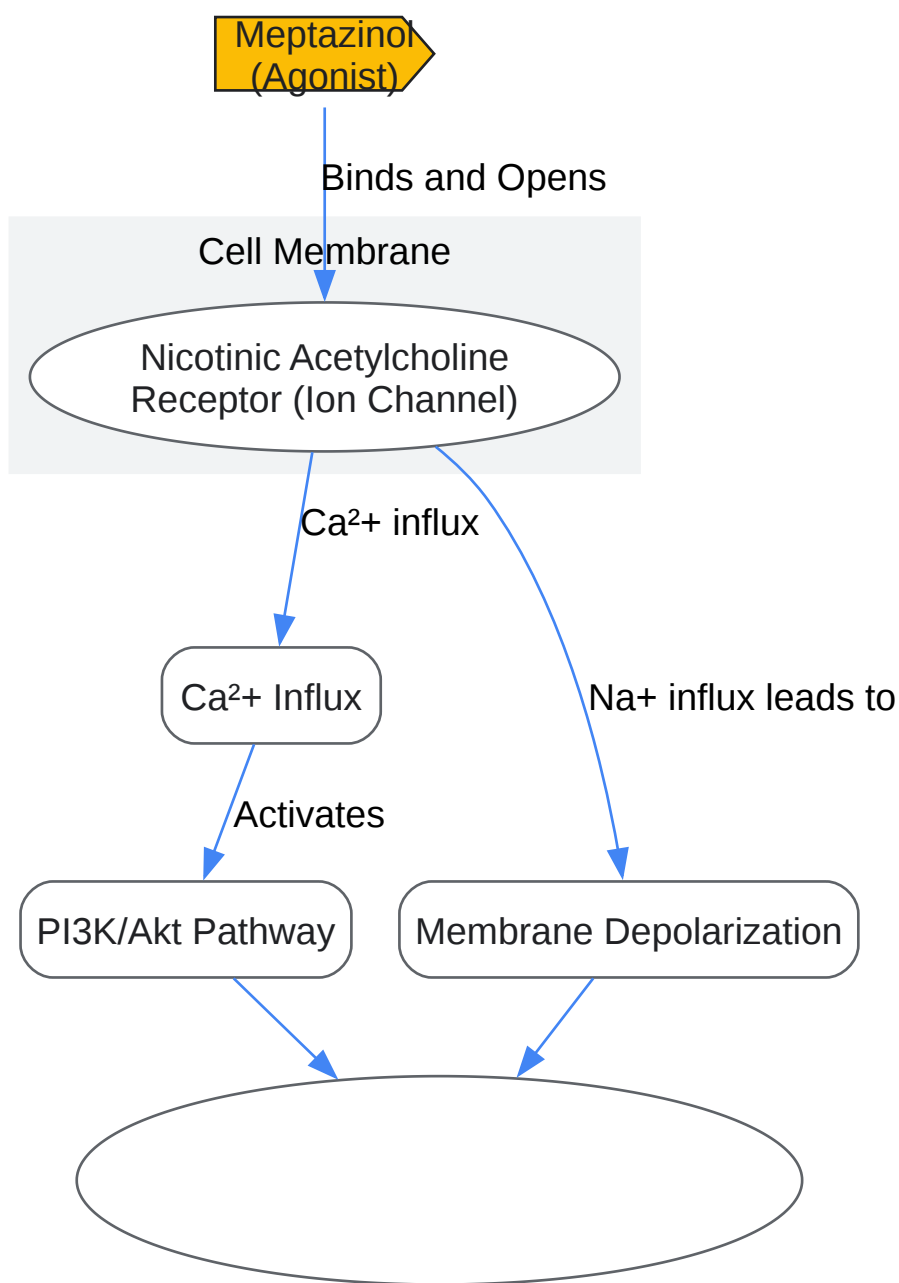
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Caption: Simplified Mu-Opioid Receptor signaling cascade.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Meptazinol's cholinergic activity, through agonist action at nAChRs, may contribute to its analgesic profile.^[3] nAChRs are ligand-gated ion channels.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

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Caption: Simplified Nicotinic Acetylcholine Receptor signaling.

Conclusion

1-Ethyl-3-hydroxypiperidine is a fundamentally important pharmaceutical intermediate with significant applications in the synthesis of centrally acting drugs. Its versatile chemistry allows for the construction of complex molecular architectures, leading to the development of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this valuable building block.

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